1-Bencil-4-hidroxipiperidina-4-carboxamida

Descripción general

Descripción

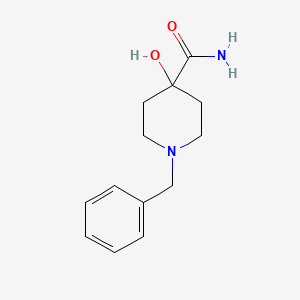

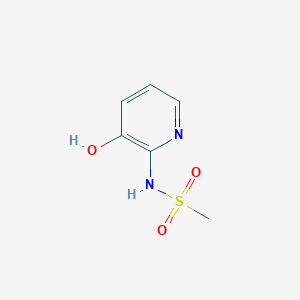

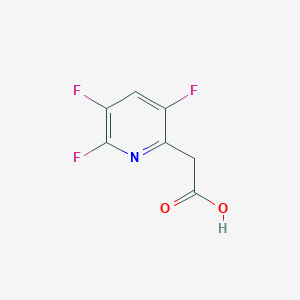

“1-Benzyl-4-hydroxypiperidine-4-carboxamide” is a chemical compound with the CAS Number: 27771-25-1. It has a molecular weight of 234.3 . The compound is also known by its IUPAC name, 1-benzyl-4-hydroxy-4-piperidinecarboxamide .

Synthesis Analysis

While specific synthesis methods for “1-Benzyl-4-hydroxypiperidine-4-carboxamide” were not found in the search results, piperidones, which include this compound, are known to serve as precursors to the piperidine ring, a common structure in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-hydroxypiperidine-4-carboxamide” is C13H18N2O2 . The InChI code for the compound is 1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) .Physical and Chemical Properties Analysis

The compound has a melting point of 178-180 degrees Celsius .Aplicaciones Científicas De Investigación

Diseño de fármacos

Los derivados de piperidina, como la 1-Bencil-4-hidroxipiperidina-4-carboxamida, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Desempeñan un papel fundamental en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .

Síntesis de derivados de piperidina

La this compound se puede utilizar en la síntesis de diversos derivados de piperidina: piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .

Evaluación biológica de posibles fármacos

Este compuesto puede utilizarse en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina .

Estudio de la concentración del ligando

La this compound se utilizó como molécula alternativa para estudiar la concentración del ligando unida a la Sepharosa 6B activada por epóxido .

Safety and Hazards

Direcciones Futuras

While specific future directions for “1-Benzyl-4-hydroxypiperidine-4-carboxamide” were not found in the search results, piperidones, including this compound, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . This suggests that they could have potential applications in the development of new drugs and therapies.

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

1-Benzyl-4-hydroxypiperidine-4-carboxamide acts as an antagonist at the muscarinic acetylcholine receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by acetylcholine, thereby inhibiting the downstream effects of receptor activation.

Biochemical Pathways

The antagonistic action of 1-Benzyl-4-hydroxypiperidine-4-carboxamide on the muscarinic acetylcholine receptor affects several biochemical pathways. These include pathways involved in cardiac function, smooth muscle contraction, and glandular secretion. By blocking the receptor, the compound can modulate these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-hydroxypiperidine-4-carboxamide’s action largely depend on its antagonistic activity at the muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological functions mediated by the receptor, such as heart rate, smooth muscle contraction, and glandular secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-hydroxypiperidine-4-carboxamide. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the muscarinic acetylcholine receptor. Moreover, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and bioavailability .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-4-hydroxypiperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as a ligand for muscarinic acetylcholine receptors and beta-2 adrenoceptors . These interactions are crucial for understanding its potential therapeutic applications. The compound’s ability to bind to these receptors suggests its role in modulating neurotransmission and other physiological processes.

Cellular Effects

1-Benzyl-4-hydroxypiperidine-4-carboxamide exhibits notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of muscarinic acetylcholine receptors, which are involved in various cellular signaling pathways . Additionally, its interaction with beta-2 adrenoceptors can impact cellular metabolism and energy regulation.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-4-hydroxypiperidine-4-carboxamide involves its binding interactions with specific biomolecules. It acts as an antagonist for muscarinic acetylcholine receptors and an agonist for beta-2 adrenoceptors . These interactions lead to the inhibition or activation of these receptors, resulting in changes in cellular signaling and gene expression. The compound’s ability to modulate these receptors highlights its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 1-Benzyl-4-hydroxypiperidine-4-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy and safety are dose-dependent. It is essential to determine the optimal dosage for its potential therapeutic use.

Metabolic Pathways

1-Benzyl-4-hydroxypiperidine-4-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is vital for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-Benzyl-4-hydroxypiperidine-4-carboxamide within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and safety.

Subcellular Localization

1-Benzyl-4-hydroxypiperidine-4-carboxamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its subcellular localization, which is essential for understanding its mechanism of action.

Propiedades

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVZPVSOBJCEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628011 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27771-25-1 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)